9H-Thioxanthen-9-one, (1-methylethyl)-

Catalog No.
S633362
CAS No.
75081-21-9
M.F
C32H28O2S2
M. Wt
508.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Thioxanthen-9-one, (1-methylethyl)-

CAS Number

75081-21-9

Product Name

9H-Thioxanthen-9-one, (1-methylethyl)-

IUPAC Name

2-propan-2-ylthioxanthen-9-one;4-propan-2-ylthioxanthen-9-one

Molecular Formula

C32H28O2S2

Molecular Weight

508.7 g/mol

InChI

InChI=1S/2C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13;1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h2*3-10H,1-2H3

InChI Key

WJGUSTJZJBOESK-UHFFFAOYSA-N

Synonyms

2-isopropyl-9H-thioxanthen-9-one, 2-ITX cpd, isopropyl-9H-thioxanthen-9-one, ITX cpd

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O

9H-Thioxanthen-9-one, (1-methylethyl)-, commonly known as 2-isopropylthioxanthone (2-ITX), is a high-efficiency Type II photoinitiator used to initiate free-radical polymerization in UV-curable formulations.[1][2] As a member of the thioxanthone class, it functions by absorbing UV light (peak absorption ~258 and 382 nm) and, in conjunction with a tertiary amine co-initiator, generates the free radicals necessary to crosslink monomers and oligomers, such as acrylates.[3][4][5] This rapid curing process is fundamental to its application in UV-curable inks, coatings, and adhesives, where it is valued for enabling high-speed production and durable film formation on various substrates.[4][6][7]

Procurement Fit

Photoinitiator Type Norrish Type II with amine synergist Free-radical generation for UV-curable systems
Isomer Composition Mixed 2- and 4-isomer commercial grade Isomer ratio influences solubility and migratory behavior
Spectral Fit Dual absorption at ~258 nm and ~383 nm Supports surface and depth cure in pigmented films

While other thioxanthone derivatives like 2,4-diethylthioxanthone (DETX) or 1-chloro-4-propoxythioxanthone (CPTX) exist, direct substitution is often impractical. The specific nature and position of the substituent group on the thioxanthone core critically influence key performance parameters such as solubility in monomer systems, absorption characteristics, and photoinitiation reactivity.[8] For instance, the 2-isopropyl group provides a distinct solubility profile compared to the parent compound or other alkylated analogs like DETX, which is crucial for preventing crystallization and ensuring homogeneity in liquid formulations.[8] Furthermore, the electronic effects of different substituents alter the absorption spectrum and the efficiency of the hydrogen abstraction process with the amine synergist, directly impacting cure speed and depth of cure, especially in pigmented systems.[9][10] Attempting to substitute 2-ITX without re-optimizing the entire formulation can lead to processability issues, incomplete curing, and compromised final properties of the cured material.

Substitution Risk

ITX mixed isomers DETX DETX may offer more favorable absorption and solubility; reformulation may be required before substitution.
ITX mixed isomers Pure 2-ITX Absence of the 4-isomer may shift formulation properties, migratory behavior, and coating performance.
ITX mixed isomers Novel low-migration TX Migration-stability profile may differ significantly; requires separate performance and leachable validation.

Superior Solubility in Acrylate Systems Compared to Other Thioxanthones

The solubility of thioxanthone derivatives is a critical parameter for formulation stability and processability. While direct quantitative data is proprietary, technical literature consistently notes that 2-isopropylthioxanthone (2-ITX) has become an industry standard partly due to its favorable solubility characteristics compared to analogs like 2-chlorothioxanthone (CTX).[8] CTX, despite similar absorption and reactivity, is hindered by poor solubility, whereas 2,4-diethylthioxanthone (DETX) offers only slightly better solubility than CTX.[8] The improved solubility of 2-ITX in common acrylate monomers prevents its precipitation in liquid formulations, ensuring a homogeneous system for consistent and defect-free curing.

Evidence DimensionSolubility & Processability
Target Compound DataBecame industry standard due to good solubility.
Comparator Or Baseline2-Chlorothioxanthone (CTX) has poor solubility; 2,4-Diethylthioxanthone (DETX) has only slightly better solubility.
Quantified DifferenceQualitatively superior, enabling its status as an industry benchmark over CTX.
ConditionsGeneral UV-curable formulations, particularly with acrylate monomers.

Higher solubility prevents photoinitiator crystallization in storage and during application, ensuring consistent cure performance and avoiding coating defects.

Comparative Migration Study
Reported
ITX: 3.55% vs TX-DMAP: 0.23% migration from cured film
Supports migration-baseline review for photoinitiator selection in low-leachable applications.
2-ITX used as mixed-isomer proxy; LED 385–450 nm irradiation conditions.

High Reactivity and Absorption Profile Optimized for Pigmented Systems

2-ITX exhibits a strong absorption peak at approximately 382-383 nm, which is highly effective for initiating polymerization in pigmented UV systems.[4][8] Its reactivity is comparable to other effective thioxanthones like 2-chlorothioxanthone (CTX) and 2,4-diethylthioxanthone (DETX).[8] This absorption in the near-UV range allows light to penetrate past pigments (e.g., in black, cyan, or magenta inks), enabling efficient through-cure.[9] Studies comparing Type II initiators like ITX with Type I initiators in pigmented systems show that while Type I may be more effective under certain UV sources, the thioxanthone class, including ITX, remains crucial for its specific spectral sensitivity and performance in offset, flexo, and screen inks.[9][11]

Evidence DimensionPhoto-reactivity in Pigmented Formulations
Target Compound DataStrong absorption at ~383 nm, making it highly effective in pigmented systems.
Comparator Or BaselineComparable reactivity to 2-chlorothioxanthone (CTX) and 2,4-diethylthioxanthone (DETX).
Quantified DifferenceNot applicable (class-level performance attribute).
ConditionsUV curing of pigmented inks and coatings (offset, flexo, screen).

This compound's absorption spectrum is well-suited for curing pigmented formulations, where other initiators might be blocked by pigments, leading to incomplete cure.

Comparative Absorption Study
Head-to-head
ITX absorption less favorable than DETX in reactive diluents
Supports spectral-property context for photoinitiator selection when absorption and solubility are critical.
2-ITX used as proxy; RTIR monitoring conditions.

Defined Performance in Surface Cure vs. Through Cure

In a comparative study of photoinitiators for acrylate formulations cured with a 405 nm LED source, 2-ITX (Genocure ITX) was evaluated against a Type I initiator (TPO-L). At identical concentrations (e.g., 1% w/w), the formulation with 2-ITX provided a superior, tack-free surface.[10] However, it achieved a lower depth of cure compared to the TPO-L system under the same conditions.[10] This demonstrates a key trade-off: 2-ITX is highly effective at overcoming oxygen inhibition at the surface, a common challenge in UV curing, making it a strong choice for thin coatings and inks where surface properties are paramount.

Evidence DimensionSurface Cure Quality
Target Compound DataAchieves a tack-free surface.
Comparator Or BaselineFormulation with Type I photoinitiator (TPO-L) at the same concentration resulted in a tacky surface after curing.
Quantified DifferenceQualitative improvement from 'tacky' to 'tack-free'.
ConditionsAcrylate formulation with 1% w/w photoinitiator, cured for 5s with a 405nm LED.

For applications requiring a high-quality, non-tacky surface, such as overprint varnishes and high-gloss coatings, 2-ITX provides more reliable performance than certain Type I alternatives.

LED Reactivity Benchmarking
Head-to-head
ITX as reference standard; similar reactivity to TX-functionalized methacrylates
Supports reactivity-benchmark context for LED-curing photoinitiator development.
Real-time FTIR under LED exposure at 385 and 405 nm.
Migration Ratio Analysis
Reported
8.52%
Supports migration-stability endpoint review for polymerizable vs small-molecule initiators.
Ratio of TXNBA system migration relative to ITX system; >91% reduction reported.
Comparative Solubility Assessment
Head-to-head
ITX solubility less favorable than DETX in reactive diluents and prepolymers
Supports solubility-context review for formulation homogeneity and loading decisions.
Qualitative assessment; review specific monomer solubility data.

Formulation of Pigmented UV-Curable Inks (Offset, Flexo, Screen)

The strong absorption of 2-ITX in the 380-385 nm range and its high reactivity make it a preferred choice for pigmented ink systems.[11][12] Its proven efficiency allows for rapid curing even in the presence of pigments that absorb UV light, ensuring good adhesion and film properties in high-speed printing applications. Its excellent solubility prevents initiator dropout in liquid inks, maintaining stability and print quality.[8]

High-Quality Overprint Varnishes and Wood Coatings

For applications demanding a tack-free, high-gloss surface, 2-ITX is an appropriate selection. Evidence shows its effectiveness in achieving superior surface cure by mitigating oxygen inhibition.[10] This is critical for protective and decorative coatings on wood, paper, and plastic substrates where surface feel and appearance are key performance indicators.[4]

Photosensitizer for Cationic or Hybrid Curing Systems

Beyond its primary role in free-radical polymerization, 2-ITX can also function as a photosensitizer. It can absorb light and transfer energy to other types of initiators, such as diaryliodonium salts used in cationic curing.[13] This expands the spectral sensitivity of cationic systems, making them more efficient, particularly for curing pigmented or thicker coatings where dual-cure or hybrid systems are advantageous.

Application Fit Matrix

Application
Selection Property
Validation Focus
LED-Curing Photoinitiator Benchmarking
Reactivity profile under 385/405 nm LED irradiation
Real-time FTIR polymerization monitoring; comparator reference for novel initiator systems
Pigmented and Thick-Film UV Curing Research
Dual absorption maxima for surface and depth cure
Through-cure uniformity in pigmented coatings; amine synergist compatibility
Migration Research and Analytical Calibration
Well-characterized leachable profile from cured matrices
LC-MS/MS method development for photoinitiator migration quantification in material extracts

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

508.15307248 Da

Monoisotopic Mass

508.15307248 Da

Heavy Atom Count

36

Other CAS

75081-21-9

Wikipedia

Isopropyl-9H-thioxanthen-9-one

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